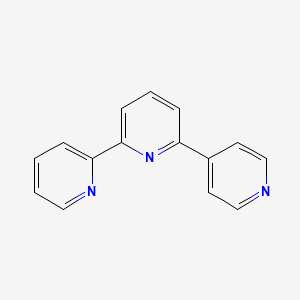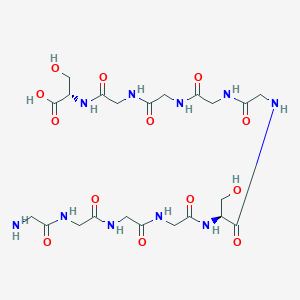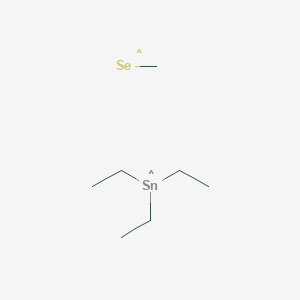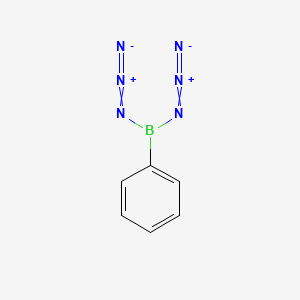
2-pyridin-2-yl-6-pyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-2-yl-6-pyridin-4-ylpyridine is a heterocyclic compound that features three pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-6-pyridin-4-ylpyridine typically involves the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acid derivatives of pyridine are reacted with halogenated pyridine compounds in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-pyridin-2-yl-6-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-pyridin-2-yl-6-pyridin-4-ylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-pyridin-2-yl-6-pyridin-4-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with protein function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-di(pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features and applications in coordination chemistry and materials science.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Used in electrocatalysis and hydrogen evolution reactions.
Uniqueness
2-pyridin-2-yl-6-pyridin-4-ylpyridine is unique due to its specific arrangement of pyridine rings, which can influence its chemical reactivity and binding properties. This makes it particularly valuable in the design of novel materials and catalysts.
Propiedades
Número CAS |
167555-18-2 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-6-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-9-17-14(4-1)15-6-3-5-13(18-15)12-7-10-16-11-8-12/h1-11H |
Clave InChI |
SQHXNQJNUQQAQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)


![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)



![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

